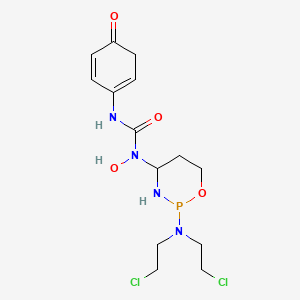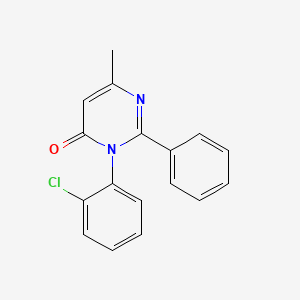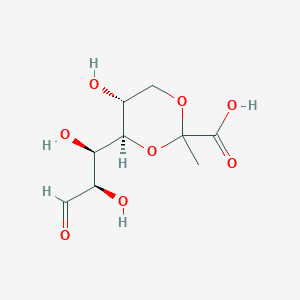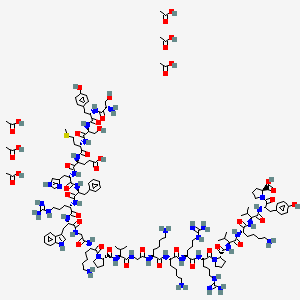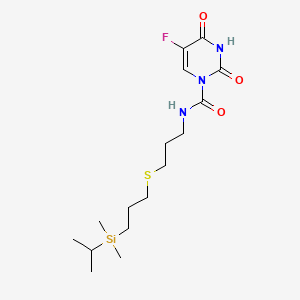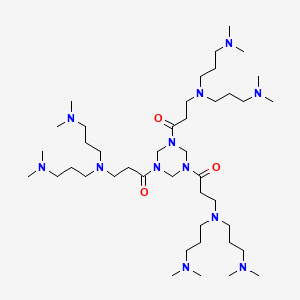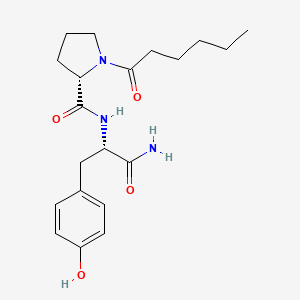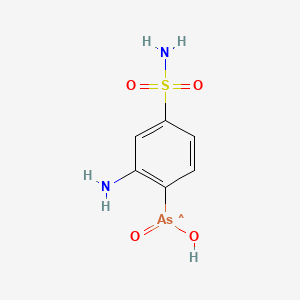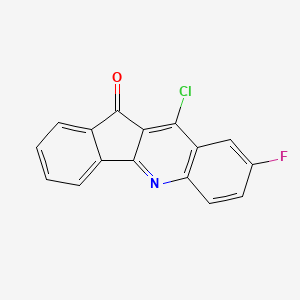
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinolinone family, known for its significant biological and pharmaceutical applications. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, followed by simultaneous C–H (aldehyde) and C–X bond activation . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.
Aplicaciones Científicas De Investigación
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting c-Jun N-terminal kinase (JNK). This inhibition affects various cellular pathways, leading to its potential therapeutic effects in treating diseases like cancer and inflammatory conditions .
Comparación Con Compuestos Similares
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar core structure but differs in its substituents and specific biological activities.
10-Phenyl-11H-indeno[1,2-b]quinolin-11-one: Another related compound with distinct chemical properties and applications.
Uniqueness: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chlorine and fluorine substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
93663-90-2 |
|---|---|
Fórmula molecular |
C16H7ClFNO |
Peso molecular |
283.68 g/mol |
Nombre IUPAC |
10-chloro-8-fluoroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7ClFNO/c17-14-11-7-8(18)5-6-12(11)19-15-9-3-1-2-4-10(9)16(20)13(14)15/h1-7H |
Clave InChI |
XLKNNGYOUDOAFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C(=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


